1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one
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Overview
Description
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromopyridine Moiety: This step often involves the use of bromopyridine derivatives, which can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is typically introduced through etherification reactions, using appropriate fluorophenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(pyrrolidin-1-yl)pyridine: This compound shares the pyrrolidine and bromopyridine moieties but lacks the fluorophenoxy group.
1-(5-bromopyridin-2-yl)ethan-1-one: Similar in structure but lacks the pyrrolidine and fluorophenoxy groups.
Uniqueness
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c18-12-1-6-16(20-9-12)24-15-7-8-21(10-15)17(22)11-23-14-4-2-13(19)3-5-14/h1-6,9,15H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWOHRGCABAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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